An In-depth Technical Guide to (1-butyl-1H-benzimidazol-2-yl)methanol
An In-depth Technical Guide to (1-butyl-1H-benzimidazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile and presence in numerous FDA-approved drugs. As a privileged heterocyclic system, its structural similarity to endogenous purines allows for interaction with a wide array of biological targets, leading to a broad spectrum of therapeutic applications, including antiviral, anticancer, and antimicrobial agents.[1][2] This guide provides a comprehensive technical overview of a specific derivative, (1-butyl-1H-benzimidazol-2-yl)methanol (CAS Number: 305347-21-1), a molecule with potential for further exploration in drug discovery programs. We will delve into its synthesis, physicochemical properties, and potential biological relevance, drawing upon established methodologies and data from closely related analogues to provide a robust scientific framework for researchers.
Chemical Identity and Physicochemical Properties
(1-butyl-1H-benzimidazol-2-yl)methanol is a derivative of benzimidazole featuring a butyl group at the N1 position and a hydroxymethyl group at the C2 position. These substitutions are anticipated to modulate the parent molecule's lipophilicity and potential for hydrogen bonding, thereby influencing its pharmacokinetic and pharmacodynamic properties.
| Property | Value | Source |
| CAS Number | 305347-21-1 | |
| Molecular Formula | C12H16N2O | |
| Molecular Weight | 204.27 g/mol | |
| Predicted Boiling Point | 377.8±25.0 °C | |
| Predicted Density | 1.13±0.1 g/cm³ | |
| Solubility | Expected to be soluble in alcohols like methanol and ethanol, as well as polar aprotic solvents. Solubility in non-polar solvents is likely to be moderate due to the butyl chain.[3][4] | Inferred from related compounds |
Proposed Synthetic Pathway and Experimental Protocols
A logical and efficient synthesis of (1-butyl-1H-benzimidazol-2-yl)methanol can be envisioned as a three-step process, commencing with the N-alkylation of a suitable benzimidazole precursor, followed by formylation at the C2 position, and culminating in the reduction of the aldehyde to the target primary alcohol. This approach offers modularity and is based on well-established synthetic transformations in heterocyclic chemistry.
Caption: Proposed three-step synthesis of (1-butyl-1H-benzimidazol-2-yl)methanol.
Step 1: Synthesis of 1-Butyl-1H-benzimidazole (Intermediate I)
The initial step involves the nucleophilic substitution of a halide on the butyl chain by the benzimidazole nitrogen. The choice of a base and a polar aprotic solvent is critical for facilitating this N-alkylation reaction.
Protocol:
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To a solution of benzimidazole (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
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Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.
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Heat the reaction to 60-70°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-butyl-1H-benzimidazole.
Step 2: Synthesis of 1-Butyl-1H-benzimidazole-2-carbaldehyde (Intermediate II)
This step involves the deprotonation of the C2 position of the benzimidazole ring using a strong organolithium base, followed by quenching with an electrophilic formylating agent like DMF.
Protocol:
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Dissolve 1-butyl-1H-benzimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78°C using a dry ice/acetone bath.
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Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78°C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
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Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 1-butyl-1H-benzimidazole-2-carbaldehyde.
Step 3: Synthesis of (1-butyl-1H-benzimidazol-2-yl)methanol (Target Compound)
The final step is the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.
Protocol:
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Dissolve 1-butyl-1H-benzimidazole-2-carbaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (1-butyl-1H-benzimidazol-2-yl)methanol.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (benzimidazole ring): δ 7.2-7.8 ppm (m, 4H); Methylene protons (CH₂OH): δ ~4.8 ppm (s, 2H); Methylene protons (N-CH₂): δ ~4.2 ppm (t, 2H); Methylene protons (butyl chain): δ ~1.8 ppm (m, 2H) and δ ~1.3 ppm (m, 2H); Methyl protons (butyl chain): δ ~0.9 ppm (t, 3H). |
| ¹³C NMR | Aromatic carbons: δ 110-145 ppm; C2-carbon: δ ~155 ppm; Methylene carbon (CH₂OH): δ ~55 ppm; Methylene carbon (N-CH₂): δ ~45 ppm; Butyl chain carbons: δ ~32, 20, 13 ppm. |
| IR (cm⁻¹) | Broad O-H stretch (~3300 cm⁻¹), C-H stretches (aromatic and aliphatic, ~3100-2850 cm⁻¹), C=N and C=C stretches (~1620-1450 cm⁻¹), C-O stretch (~1050 cm⁻¹). |
| Mass Spec (ESI-MS) | Predicted [M+H]⁺ at m/z 205.13. |
Biological Activity and Therapeutic Potential
The benzimidazole core is a well-established pharmacophore with a wide range of biological activities.[2] The introduction of the N-butyl and C2-hydroxymethyl substituents in the title compound may confer a unique pharmacological profile. While direct biological data for (1-butyl-1H-benzimidazol-2-yl)methanol is scarce, insights can be gleaned from related compounds.
For instance, the parent compound, (1H-benzimidazol-2-yl)methanol, has been reported to exhibit weak antioxidant activity.[7][8] In contrast, 2-methyl-1H-benzimidazole shows moderate antioxidant and significant cytotoxic activity.[8] This suggests that even minor modifications at the C2 position can dramatically alter the biological activity profile.
The N-butyl group is expected to increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes and potentially improve its pharmacokinetic properties.
Caption: Potential therapeutic targets of benzimidazole derivatives.
The diverse biological activities of benzimidazoles stem from their ability to interact with various enzymes and proteins. Some of the key mechanisms of action include:
-
Anticancer Activity: Many benzimidazole derivatives exert their anticancer effects by inhibiting tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis. Others function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[1]
-
Antiviral Activity: The benzimidazole scaffold is found in several antiviral drugs. These compounds can inhibit viral replication by targeting viral enzymes such as polymerases or helicases.
-
Antimicrobial Activity: Benzimidazole derivatives have shown efficacy against a range of bacteria and fungi, often by inhibiting key metabolic pathways or disrupting cell wall synthesis.[2]
Given this context, (1-butyl-1H-benzimidazol-2-yl)methanol represents a promising candidate for screening in various biological assays to determine its specific therapeutic potential.
Conclusion
(1-butyl-1H-benzimidazol-2-yl)methanol is a structurally interesting molecule that belongs to the pharmacologically significant benzimidazole family. While specific experimental data for this compound is limited in the public domain, this guide has provided a comprehensive technical overview based on established chemical principles and data from closely related analogues. The proposed synthetic pathway is robust and relies on well-understood chemical transformations, offering a clear roadmap for its preparation in a laboratory setting. The predicted spectroscopic and physicochemical properties provide a basis for its characterization. Further research, including its synthesis, purification, and comprehensive biological evaluation, is warranted to fully elucidate the therapeutic potential of this promising compound.
References
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Kazachenko, A. S., Akman, F., Malyar, Y. N., & Issaoui, N. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(22), 7864. [Link]
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Rivera, A., Maldonado, M., Ríos-Motta, J., Fejfarová, K., & Dušek, M. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(2), o615. [Link]
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Poddar, S., Debnath, S., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
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Poddar, S., Debnath, S., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Academia.edu. [Link]
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Bhandari, D., Singh, P., & Sharma, P. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(5), 21-27. [Link]
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Bohle, D. S., & Fotie, J. (2007). 1,1′-Bi-1H-benzimidazole-2,2′-dicarbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2075-o2076. [Link]
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Domanska, U., & Rolinska, J. (2006). Solubility of benzimidazoles in alcohols. Journal of Chemical & Engineering Data, 51(2), 596-601. [Link]
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Wu, J. Y., Liu, C., & Sun, W. Y. (2009). 1,4-Bis(1H-benzimidazol-2-yl)benzene methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o90. [Link]
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- El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2015). Synthesis, characterization, and antimicrobial evaluation of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives of benzimidazole.
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